dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is a compound that combines the properties of two distinct chemical entities Dibutyl (Z)-but-2-enedioate is an ester derived from but-2-enedioic acid, while 1-ethenylpyrrolidin-2-one is a derivative of pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (Z)-but-2-enedioate typically involves the esterification of but-2-enedioic acid with butanol under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation .
1-ethenylpyrrolidin-2-one can be synthesized via the reaction of pyrrolidinone with acetylene in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of dibutyl (Z)-but-2-enedioate involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Similarly, the production of 1-ethenylpyrrolidin-2-one is carried out in large reactors with efficient catalytic systems to ensure high throughput and purity .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
1-ethenylpyrrolidin-2-one also participates in several reactions:
Polymerization: It can undergo polymerization to form polyvinylpyrrolidone.
Hydrolysis: Hydrolysis yields pyrrolidinone and acetaldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of polymers and plasticizers
Mechanism of Action
The mechanism of action of dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one involves interactions with various molecular targets. The ester group can undergo hydrolysis, releasing but-2-enedioic acid and butanol, which can further participate in metabolic pathways. The pyrrolidinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: A widely used plasticizer with similar ester functionality.
Diethyl phthalate: Another plasticizer with shorter alkyl chains.
Dimethyl phthalate: A plasticizer with even shorter alkyl chains.
Uniqueness
Dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one is unique due to its combination of ester and pyrrolidinone functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
40544-68-1 |
---|---|
Molecular Formula |
C18H29NO5 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
dibutyl (Z)-but-2-enedioate;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H20O4.C6H9NO/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2;1-2-7-5-3-4-6(7)8/h7-8H,3-6,9-10H2,1-2H3;2H,1,3-5H2/b8-7-; |
InChI Key |
VTSGZZHOICTQME-CFYXSCKTSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC.C=CN1CCCC1=O |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC.C=CN1CCCC1=O |
Related CAS |
40544-68-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.